Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol It is a derivative of piperidine, featuring a tert-butyl ester group and a cyclopentanone moiety
Preparation Methods
The synthesis of tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentanone under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the cyclopentanone moiety play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy group instead of the cyclopentanone moiety, leading to different chemical and biological properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group introduces additional reactivity and potential biological activities.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-5-4-8-12(16)11-7-6-9-13(11)17/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHYWXIIKOWLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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